5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the desired compound in moderate yield and involves purification steps such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Its derivatives have shown potential as antibacterial, antifungal, and antiparasitic agents.
Mechanism of Action
The mechanism of action of 5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by competing with natural substrates, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide: Used as a corrosion inhibitor.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A pyrimidine derivative with potential medicinal applications.
Uniqueness
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl and amino groups provide sites for further functionalization, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-5-8(2)15-13(14-7)16-9-3-4-11(17)10(6-9)12(18)19/h3-6,17H,1-2H3,(H,18,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMOIMJTPVPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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